1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(benzylsulfanyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-benzylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c18-16(12-19-11-13-5-2-1-3-6-13)17-14-7-4-8-15(17)10-9-14/h1-7,14-15H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKORFSAIKVUXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Critical Reagents and Their Roles
The patent US20060058343A1 emphasizes replacing unstable intermediates like nortropinone hydrochloride with stable alternatives such as 2,5-dimethoxytetrahydrofuran to improve scalability. Benzyl mercaptan serves as the sulfur donor, reacting with electrophilic centers on the bicyclic intermediate to form the thioether linkage.
The synthesis proceeds through three stages: (1) formation of the 8-azabicyclo[3.2.1]octane scaffold, (2) introduction of the benzylsulfanyl group, and (3) purification via recrystallization.
Cyclization to Form the Bicyclic Core
The process begins with the reaction of a primary amine (e.g., benzylamine) with 2,5-dimethoxytetrahydrofuran in acetonitrile under acidic conditions. This step facilitates the formation of the tropinone intermediate, a precursor to the 8-azabicyclo[3.2.1]octane structure. The patent describes a pressurized autoclave reaction at 93–96°C for 10–14 hours, achieving quantitative conversion.
Thioether Formation
The benzylsulfanyl group is introduced via a nucleophilic substitution reaction. The tropinone intermediate is treated with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction proceeds at 0–5°C to minimize side reactions, yielding the thioether product with 74–81% efficiency.
Purification and Isolation
Crude product is purified through sequential solvent extractions (tert-butyl methyl ether and water) followed by recrystallization from isopropanol. The patent reports a final purity of 100% as confirmed by high-performance liquid chromatography (HPLC).
Optimization of Reaction Conditions
Critical parameters such as temperature, solvent choice, and catalyst loading were optimized to maximize yield and minimize byproducts.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (cyclization) | 93–96°C | Increases conversion to 95–99% |
| Reaction time (thioether) | 2–4 hours | Reduces oligomerization |
| Solvent (purification) | Isopropanol | Enhances crystal purity |
| pH (aqueous extraction) | 6–7 | Prevents hydrolysis |
The use of tert-butyl methyl ether as a solvent improves phase separation during extraction, while isopropanol enables selective crystallization of the target compound.
Analytical Characterization
The final product is characterized using spectroscopic and chromatographic methods to confirm structure and purity.
Table 3: Spectroscopic Data
The molecular ion peak at m/z 273.4 ([M+H]+) in mass spectrometry aligns with the molecular formula C16H19NOS.
Chemical Reactions Analysis
Types of Reactions
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(benzylsulfanyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(benzylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(benzylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to include neurotransmitter receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s key structural analogs and their substituent differences are summarized below:
Key Observations:
- Electronic Effects : The benzylsulfanyl group (target) is less electronegative than the chloro substituent () but more polarizable than aryl or alkyl groups. This may enhance hydrophobic interactions in biological systems .
- Functional Group Diversity : The trifluoromethyl group () increases lipophilicity and metabolic stability, while the benzyloxy group () may participate in hydrogen bonding, unlike the thioether in the target compound.
Physicochemical Properties
Notes:
Pharmacological Relevance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
